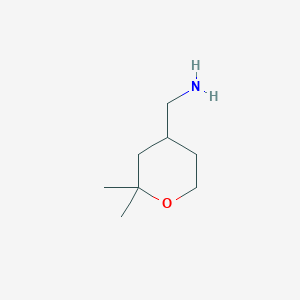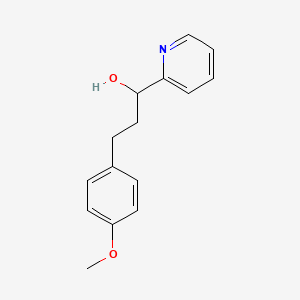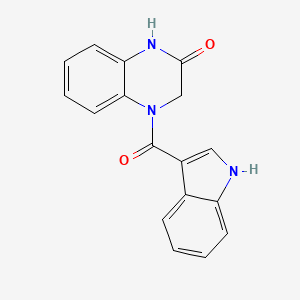
(2R)-2-Quinolin-5-ylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Quinolin-5-ylpropan-1-ol is a chiral compound with a quinoline ring attached to a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2R)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinolin-5-ylpropanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolin-5-ylpropyl halides.
科学研究应用
(2R)-2-Quinolin-5-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.
相似化合物的比较
Similar Compounds
(2S)-2-Quinolin-5-ylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
Quinolin-5-ylmethanol: A similar compound with a methanol group instead of propanol.
Quinolin-5-ylpropan-2-ol: A compound with the hydroxyl group on the second carbon of the propanol chain.
Uniqueness
(2R)-2-Quinolin-5-ylpropan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.
属性
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJCBACVSBTSV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2657123.png)
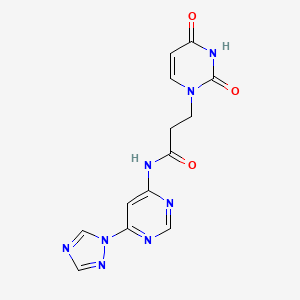
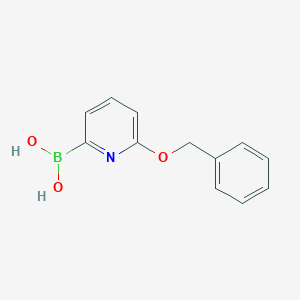
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)


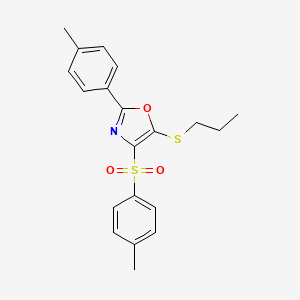
![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)
